N-(2-Methoxyethyl) Erlotinib-d3

Descripción

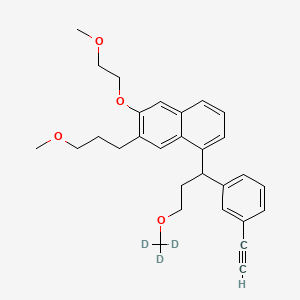

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H34O4 |

|---|---|

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

1-[1-(3-ethynylphenyl)-3-(trideuteriomethoxy)propyl]-6-(2-methoxyethoxy)-7-(3-methoxypropyl)naphthalene |

InChI |

InChI=1S/C29H34O4/c1-5-22-9-6-10-23(19-22)26(14-16-31-3)27-13-7-11-24-21-29(33-18-17-32-4)25(20-28(24)27)12-8-15-30-2/h1,6-7,9-11,13,19-21,26H,8,12,14-18H2,2-4H3/i3D3 |

Clave InChI |

ZOKRILASHZDHGT-HPRDVNIFSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OCCC(C1=CC=CC(=C1)C#C)C2=CC=CC3=CC(=C(C=C32)CCCOC)OCCOC |

SMILES canónico |

COCCCC1=C(C=C2C=CC=C(C2=C1)C(CCOC)C3=CC=CC(=C3)C#C)OCCOC |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Spectroscopic Characterization

Design Principles for N-(2-Methoxyethyl) Erlotinib-d3 Synthesis

The design of a synthetic route for this compound is predicated on established methods for the synthesis of the parent compound, Erlotinib (B232), combined with specific strategies for site-selective deuterium (B1214612) incorporation. The core structure of Erlotinib is typically assembled through the coupling of a 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) intermediate with 3-ethynylaniline. nih.govcjph.com.cn

The primary design principle for introducing the deuterated N-(2-methoxyethyl) group involves the use of a pre-labeled synthetic building block. This "bottom-up" approach is favored over direct hydrogen-deuterium (H/D) exchange on the final, complex molecule, as it ensures perfect regioselectivity and high levels of deuterium incorporation. The key deuterated synthon required is a 2-(methoxy-d3)ethyl electrophile, such as 2-(methoxy-d3)ethyl bromide or tosylate.

Detailed Synthetic Pathways for Deuterium Incorporation

A plausible and efficient synthetic pathway for this compound involves a two-stage process: first, the synthesis of the key deuterated alkylating agent, and second, its reaction with the Erlotinib core.

Stage 1: Synthesis of 2-(methoxy-d3)ethyl bromide

Preparation of Sodium methoxide-d3: Methanol-d4 (CD₃OD) is reacted with a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate sodium methoxide-d3 (NaOCD₃).

Williamson Ether Synthesis: The resulting alkoxide is reacted with 2-bromoethanol to form 2-(methoxy-d3)ethanol.

Bromination: The deuterated alcohol is then converted to the corresponding alkyl bromide, 2-(methoxy-d3)ethyl bromide, using a standard brominating agent like phosphorus tribromide (PBr₃).

Stage 2: N-alkylation of Erlotinib

Deprotonation: Erlotinib is treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). This selectively deprotonates the secondary amine at the C4 position of the quinazoline (B50416) ring, forming a nucleophilic anion.

Nucleophilic Substitution: The synthesized 2-(methoxy-d3)ethyl bromide is added to the reaction mixture. The Erlotinib anion displaces the bromide in an SN2 reaction to form the final product, this compound.

The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving moisture.

Strategies for Regioselective Deuteration

The regioselectivity of deuteration in this synthetic scheme is unequivocally controlled by the choice of starting materials. The strategy does not rely on direct H/D exchange on a complex aromatic scaffold, which can often lead to mixtures of isomers or incomplete deuteration. researchgate.netacs.org Instead, the deuterium is introduced at the very beginning of the side-chain synthesis, starting with methanol-d4.

This "synthon-based" approach ensures that the three deuterium atoms are exclusively located on the terminal methyl group of the methoxyethyl side chain. Every subsequent chemical transformation preserves the C-D bonds, leading to a final product with a precisely defined and uniform deuteration pattern. This method provides superior control compared to catalytic H/D exchange methods, which are highly dependent on directing groups and catalyst selectivity. researchgate.net

Optimization of Reaction Conditions and Yield

A strong, non-nucleophilic base is required to fully deprotonate the aniline nitrogen without competing in the substitution reaction. Solvents are chosen to ensure the solubility of all reactants and to facilitate the SN2 reaction. The temperature is controlled to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |

| 2 | NaH | THF | 65 | 12 | 75 |

| 3 | NaH | DMF | 25 (RT) | 6 | 92 |

| 4 | NaH | DMF | 60 | 2 | 88 (with minor decomposition) |

| 5 | LiHMDS | THF | 0 to 25 | 8 | 85 |

Based on these hypothetical results, the optimal conditions would be the use of sodium hydride as the base in DMF at room temperature for approximately 6 hours, providing the highest yield with minimal degradation.

Purification Techniques for Deuterated Derivatives

Achieving high chemical and isotopic purity is essential for any isotopically labeled compound intended for research or as an internal standard. moravek.com The purification of this compound from the crude reaction mixture involves standard chromatographic techniques.

Initially, flash column chromatography on silica gel is typically employed for bulk purification. A solvent system, often a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used to separate the product from unreacted Erlotinib, excess alkylating agent, and other non-polar impurities.

For achieving the highest purity (>98%), High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can effectively separate the target compound from any closely related structural isomers or impurities. moravek.com The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the final, purified this compound.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Isotopic Purity

The definitive confirmation of the structure and isotopic purity of this compound requires a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

¹³C NMR: The carbon spectrum would show a characteristic triplet for the deuterated carbon (CD₃) due to one-bond carbon-deuterium (¹³C-²H) coupling. This provides direct evidence of the location of the deuterium atoms.

²H NMR: Deuterium NMR spectroscopy provides a direct method to observe the incorporated deuterium. wikipedia.org A single resonance in the ²H NMR spectrum would confirm that all deuterium atoms are in the same chemical environment (the methoxy (B1213986) group). The integration of this signal can be used for quantitative assessment of deuterium content. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Deuterium Content Verification

High-Resolution Mass Spectrometry (HRMS) is the primary technique for verifying the elemental composition and, critically, the deuterium content and isotopic purity of the synthesized compound. nih.gov ESI-HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).

This accuracy allows for the unambiguous confirmation of the molecular formula by comparing the measured mass with the theoretical exact mass. The incorporation of three deuterium atoms in place of three protium (B1232500) atoms results in a predictable mass increase. By analyzing the isotopic cluster of the molecular ion, the percentage of the desired d3-labeled compound can be quantified relative to the amounts of partially deuterated (d1, d2) and unlabeled (d0) species. nih.govrsc.orgresearchgate.net

| Isotopologue | Formula | Theoretical Exact Mass [M+H]⁺ | Mass Difference from d0 |

|---|---|---|---|

| d0 (unlabeled) | C₂₅H₃₀N₃O₅⁺ | 452.2180 | - |

| d1 | C₂₅H₂₉DN₃O₅⁺ | 453.2243 | +1.0063 |

| d2 | C₂₅H₂₈D₂N₃O₅⁺ | 454.2306 | +2.0126 |

| d3 | C₂₅H₂₇D₃N₃O₅⁺ | 455.2368 | +3.0188 |

The relative intensities of these peaks in the HRMS spectrum are used to calculate the isotopic enrichment, providing a precise measure of the success of the deuteration synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²H) for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds such as this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ²H) is critical to confirm the precise location and incorporation of deuterium atoms. The IUPAC name, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-N-[2-(trideuteriomethoxy)ethyl]quinazolin-4-amine, indicates that the three deuterium atoms are located on the terminal methyl group of the N-(2-methoxyethyl) side chain.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the non-deuterated N-(2-Methoxyethyl) Erlotinib, the N-methoxyethyl group would exhibit distinct signals: a singlet for the methoxy protons (-OCH₃) and two triplets for the ethylene protons (-NCH₂CH₂O-). Upon deuteration to form the -OCD₃ group, the most significant change in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the methoxy protons. This absence provides strong evidence of successful deuterium incorporation at the intended site.

Furthermore, the signal for the adjacent methylene protons (-CH₂OCD₃) may exhibit a subtle change in its multiplicity or line shape due to the small scalar coupling to deuterium, which has a nuclear spin I=1. However, this effect is often minimal and may result in slight signal broadening rather than a clearly resolved splitting pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary evidence for deuterium localization. In the spectrum of the non-deuterated analog, the carbon of the methoxy group (-OCH₃) appears as a single resonance. For this compound, this signal is replaced by a characteristic multiplet due to one-bond carbon-deuterium (¹³C-¹D) coupling. Because deuterium has a spin of I=1, the signal for the -OCD₃ carbon typically appears as a triplet (1:1:1 ratio). Additionally, the chemical shift of this carbon will experience a slight upfield shift, known as a deuterium isotope effect. The chemical shifts of other carbon atoms in the molecule are generally not significantly affected.

²H NMR Spectroscopy

Deuterium (²H) NMR spectroscopy offers the most direct method for observing the incorporated deuterium atoms. The ²H NMR spectrum is characterized by a chemical shift range similar to that of ¹H NMR. wikipedia.orgblogspot.com For this compound, the spectrum is expected to show a single prominent resonance signal. wikipedia.orgmagritek.com The chemical shift of this signal would correspond directly to the chemical shift of the methoxy protons in the non-deuterated analog, confirming that the deuterium is located exclusively at the methoxy position of the N-methoxyethyl side chain. blogspot.com This technique is highly specific and serves as definitive proof of the site of deuteration. magritek.com

Table 1: Predicted NMR Spectral Data Comparison for the N-(2-Methoxyethyl) Moiety Predicted data is based on typical values for similar functional groups and known isotopic effects.

| Nucleus | Group | N-(2-Methoxyethyl) Erlotinib (Predicted δ, Multiplicity) | This compound (Predicted δ, Multiplicity) | Rationale for Change |

| ¹H | -NCH₂- | ~3.8 ppm, t | ~3.8 ppm, t | No significant change expected. |

| -CH₂O- | ~3.6 ppm, t | ~3.6 ppm, t (or broadened) | Minimal isotopic shift; potential broadening from ²H coupling. | |

| -OCH₃ | ~3.3 ppm, s | Signal Absent | Replacement of protons with deuterium. | |

| ¹³C | -NCH₂- | ~50 ppm | ~50 ppm | No significant change expected. |

| -CH₂O- | ~70 ppm | ~70 ppm | No significant change expected. | |

| -OCD₃ | ~59 ppm | ~58.8 ppm, t | Upfield isotope shift and splitting into a triplet by ¹J(C,D) coupling. | |

| ²H | -OCD₃ | No Signal | ~3.3 ppm, s | Direct observation of the deuterium nuclei at the corresponding proton frequency. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org The frequencies of these vibrations are determined by the masses of the bonded atoms and the strength of the chemical bonds, making these methods highly sensitive to isotopic substitution.

Infrared (IR) Spectroscopy

In the IR spectrum of this compound, the most notable changes compared to its non-deuterated counterpart occur in the C-H stretching and bending regions. The characteristic symmetric and asymmetric stretching vibrations of the C-H bonds in a methyl group typically appear in the 2850-3000 cm⁻¹ region. msu.edu Upon replacement of hydrogen with deuterium, these C-H absorption bands are expected to disappear or be significantly reduced in intensity.

Concurrently, new absorption bands corresponding to C-D vibrations will appear at lower frequencies. Based on the reduced mass relationship for a harmonic oscillator, the C-D stretching frequency is approximately 1/√2 (or ~0.71) times the C-H stretching frequency. Therefore, new C-D stretching bands for the -OCD₃ group are predicted to appear in the 2100-2250 cm⁻¹ region. Similarly, C-D bending and rocking vibrations would be observed at lower wavenumbers compared to their C-H counterparts. The rest of the IR spectrum, often called the fingerprint region (below 1500 cm⁻¹), which is dominated by vibrations of the heavier quinazoline and phenylacetylene backbone, is expected to show only minor perturbations. msu.edu

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations that involve a change in polarizability. wikipedia.org It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the changes in the Raman spectrum mirror those in the IR spectrum regarding isotopic substitution. The C-H stretching modes (~2850-3000 cm⁻¹) of the methoxy group will be replaced by C-D stretching modes at a lower Raman shift (~2100-2250 cm⁻¹). renishaw.com

The aromatic ring "breathing" modes and the C≡C stretch of the ethynyl (B1212043) group, which often give strong Raman signals, would remain largely unaffected by the deuteration on the side chain. This specificity allows for a clear vibrational analysis where the changes in the spectrum can be confidently assigned to the deuterated functional group, corroborating the findings from NMR spectroscopy.

Table 2: Key Vibrational Frequencies for H/D Isotopologues Frequencies for the deuterated compound are predicted based on the isotopic shift from known C-H vibrational modes.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) for C-H | Predicted Wavenumber (cm⁻¹) for C-D | Spectroscopic Method |

| Stretching (ν) | Methyl C-H | 2850 - 3000 | Absent | IR / Raman |

| Stretching (ν) | Methyl C-D | N/A | 2100 - 2250 | IR / Raman |

| Bending (δ) | Methyl C-H | 1350 - 1470 | Absent | IR |

| Bending (δ) | Methyl C-D | N/A | 950 - 1100 | IR |

In Vitro and Preclinical Metabolic Disposition Studies

Investigation of Metabolic Pathways in Isolated Enzyme Systems (e.g., Cytochrome P450s, UGTs)

The metabolism of Erlotinib (B232), the parent compound, is primarily hepatic and mediated by cytochrome P450 (CYP) enzymes, with minor contributions from UDP-glucuronosyltransferases (UGTs). pharmgkb.org The main CYP isozymes involved are CYP3A4, with additional roles played by CYP1A1, CYP1A2, and CYP3A5. pharmgkb.orgnih.govnih.gov Extrahepatic metabolism can also occur, involving CYP3A4 in the intestine and CYP1A1 in the lungs. pharmgkb.org Erlotinib is also known to be an inhibitor of UGT1A1 in vitro. pharmgkb.org The introduction of deuterium (B1214612) at a metabolically labile position is a standard technique to investigate these pathways.

Metabolite identification (MetID) studies are crucial for pinpointing the specific molecular positions susceptible to enzymatic transformation. tandfonline.com For Erlotinib, the primary metabolic transformation is O-demethylation of the two methoxyethoxy side chains, leading to the formation of the active metabolite OSI-420. pharmgkb.org Other identified metabolic reactions include oxidation of the acetylene (B1199291) moiety and hydroxylation of the aromatic core, which can lead to the formation of reactive intermediates like quinone-imines. nih.gov

The deuteration in N-(2-Methoxyethyl) Erlotinib-d3, presumably on one of the terminal methyl groups of the methoxyethyl chains, is designed specifically to probe the O-demethylation pathway. By comparing the metabolite profile of the deuterated and non-deuterated compound, researchers can confirm the significance of this specific metabolic site.

Table 1: Major Metabolic Pathways of the Erlotinib Moiety

| Pathway | Key Enzymes | Resulting Metabolite/Intermediate |

|---|---|---|

| O-demethylation | CYP3A4, CYP1A1/2 | OSI-420 (active) |

| Aromatic Hydroxylation | CYP3A4, CYP1A1 | Hydroxylated derivatives |

| Oxidation | CYP3A4 | Epoxide and quinone-imine intermediates |

Metabolic stability, often assessed in liver microsomes or hepatocytes, measures the rate at which a compound is cleared by metabolic processes. researchgate.netnih.gov These assays are vital in early drug discovery to predict in vivo clearance. nih.gov The stability of a compound is typically reported as its intrinsic clearance (CLint) or half-life (t½). jefferson.edu

For this compound, the key expectation is an increase in metabolic stability compared to its non-deuterated counterpart. The cleavage of a carbon-deuterium (C-D) bond requires more energy than cleavage of a carbon-hydrogen (C-H) bond, which slows the rate of metabolism at the deuterated site. wikipedia.org This phenomenon, known as the kinetic isotope effect, would result in a lower intrinsic clearance and a longer half-life in in vitro systems like rat, mouse, or human liver microsomes. jefferson.edu

Table 2: Representative Metabolic Stability Data for a Hypothetical Compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

|---|---|---|

| Mouse | 79.5 | 12.1 |

| Rat | 22.5 | 187 |

| Human | 18.3 | 770 |

Note: Data is illustrative and based on values reported for various compounds in the literature to demonstrate species differences. researchgate.netjefferson.edu The deuteration in this compound is expected to decrease these clearance values.

Kinetic Isotope Effect (KIE) Analysis on Metabolic Transformations

The use of stable isotope-labeled compounds is a powerful tool for elucidating reaction mechanisms. nih.gov The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the heavy one (kD), and its magnitude provides significant mechanistic information. wikipedia.orglibretexts.org

A primary kinetic isotope effect occurs when the bond to the isotope is broken in the rate-determining step of the reaction. nih.govlibretexts.org For this compound, where deuteration is at the site of O-demethylation, a significant primary KIE (kH/kD > 2) is expected for the formation of the O-desmethyl metabolite. This confirms that the cleavage of the C-H/C-D bond is a rate-limiting part of this specific metabolic transformation. libretexts.org

A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond cleavage, but its presence still influences the reaction rate. wikipedia.orglibretexts.org These effects are typically much smaller (kH/kD ≈ 1.0-1.4) and can provide insight into changes in hybridization or steric environment at the transition state. wikipedia.org While the primary KIE is of main interest for this compound, minor secondary effects could also be studied.

The observation of a significant primary KIE in the metabolism of this compound provides direct evidence that the abstraction of a hydrogen atom from the methyl group is the energetic bottleneck in the O-demethylation pathway catalyzed by CYP enzymes. nih.govlibretexts.org This confirms that the enzymatic process involves the direct cleavage of this C-H bond. A large KIE value suggests a transition state where the bond is substantially broken, offering a deeper understanding of the catalytic mechanism of the specific P450 isozyme responsible for the transformation. nih.gov

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., Rodent, Canine)

Preclinical pharmacokinetic (PK) studies in animal models such as rats and dogs are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. pharmgkb.org Erlotinib itself has a half-life of approximately 36 hours in humans and is primarily cleared via metabolism. nih.gov

The primary consequence of the KIE observed in vitro is an anticipated alteration of the in vivo pharmacokinetic profile of this compound compared to non-deuterated Erlotinib. wikipedia.org The reduced metabolic rate due to the C-D bond's stability is expected to lead to:

Reduced Systemic Clearance (CL): The body would eliminate the drug more slowly.

Increased Half-Life (t½): The compound would remain in circulation for a longer period.

Increased Plasma Exposure (AUC): The total amount of drug the body is exposed to over time would be higher.

These changes can be quantitatively measured in preclinical species like rodents. The data helps predict how deuteration might affect the compound's disposition in humans. nih.gov

Table 3: Projected Pharmacokinetic Parameters in Rodent Model (Rat)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|---|

| Erlotinib (Reference) | ~4 | ~1000 | ~8000 | ~6 |

| This compound (Projected) | ~4 | >1000 | >8000 | >6 |

Note: This table presents a hypothetical projection based on established principles of kinetic isotope effects. wikipedia.org The values for the deuterated compound are expected to be higher for Cmax, AUC, and t½ due to decreased metabolic clearance.

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Erlotinib-d3 |

| Erlotinib | OSI-774 |

| OSI-420 | O-desmethyl erlotinib |

| Diclofenac | - |

| Sutezolid | - |

| Imipramine | - |

| Gefitinib | - |

| Desbutyl-lumefantrine | - |

| S007-867 | - |

Absorption and Distribution Studies

The absorption and distribution of a drug determine its concentration at the target site and other tissues, influencing both efficacy and potential toxicity.

Tissue Distribution

Preclinical studies utilizing advanced imaging techniques have revealed a heterogeneous distribution of Erlotinib in tissues. nih.govnih.govnih.gov Research using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) in mouse xenograft models of non-small cell lung cancer demonstrated that Erlotinib distribution is not uniform. nih.govnih.gov Specifically, higher concentrations of the drug were observed in viable tumor regions compared to necrotic areas. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis further indicated that Erlotinib concentration in xenograft tumor tissue was lower than in normal lung tissue at the time of maximum blood concentration. nih.govnih.gov In patient-derived lung cancer tissue, MALDI-MSI also confirmed a heterogeneous distribution of Erlotinib within the same tissue. nih.govnih.gov

Studies in patients with malignant pleural effusion (MPE) have shown that Erlotinib and its active metabolite, OSI-420, can penetrate into the pleural space. nih.gov A significant accumulation of both compounds in the MPE was observed with repeated dosing, with the mean penetration from plasma to pleural effusion for Erlotinib increasing from 18% on day 1 to 112% on day 8. nih.gov

Protein Binding

Erlotinib exhibits a high degree of binding to plasma proteins. In human plasma, approximately 93% of Erlotinib is bound to proteins, primarily albumin and α1-acid glycoprotein. doi.org In preclinical species such as rats and mice, the plasma protein binding is also high, at 92% and 95%, respectively. nih.gov In vitro studies using bovine serum albumin (BSA) as a model transport protein have further characterized this interaction, suggesting a moderate binding affinity. nih.gov These studies also indicated that Erlotinib primarily binds to Site I of BSA. nih.gov

Interactive Data Table: Tissue Distribution of Erlotinib in a Mouse Xenograft Model

| Tissue | Relative Concentration | Imaging Technique | Reference |

| Viable Tumor | High | MALDI-MSI | nih.gov |

| Necrotic Tumor | Low | MALDI-MSI | nih.gov |

| Normal Lung | Higher than Tumor | LC-MS/MS | nih.govnih.gov |

| Lung Cancer Core | Heterogeneous | MALDI-MSI | nih.gov |

| Marginal Region | Heterogeneous | MALDI-MSI | nih.gov |

Interactive Data Table: Plasma Protein Binding of Erlotinib

| Species | Percentage Bound | Primary Binding Proteins | Reference |

| Human | ~93% | Albumin, α1-acid glycoprotein | doi.org |

| Rat | 92% | Not Specified | nih.gov |

| Mouse | 95% | Not Specified | nih.gov |

Excretion Pathways

The elimination of a drug and its metabolites from the body is a crucial aspect of its pharmacokinetic profile.

Studies in healthy male volunteers using radiolabeled [14C]Erlotinib have shown that the drug is extensively metabolized and eliminated primarily through the feces. nih.govdoi.org Approximately 91% of the administered dose was recovered, with the majority (83%) being excreted in the feces and a smaller portion (8%) in the urine. nih.govdoi.orgnih.gov Unchanged Erlotinib accounted for less than 2% of the excreted dose in both urine and feces, highlighting the significance of metabolism in its clearance. nih.govdoi.org

The primary route of excretion for Erlotinib metabolites is the biliary system. doi.org

Interactive Data Table: Excretion of Erlotinib and its Metabolites

| Excretion Route | Percentage of Administered Dose | Form | Reference |

| Feces | 83% | Metabolites and <2% unchanged drug | nih.govdoi.orgnih.gov |

| Urine | 8% | Metabolites and ~0.3% unchanged drug | nih.govdoi.orgnih.gov |

Comparative Metabolic Profile with Non-Deuterated Erlotinib Analogues

The substitution of hydrogen atoms with their heavier isotope, deuterium, at specific metabolically active positions within a molecule can significantly alter its pharmacokinetic properties. This is known as the kinetic isotope effect. While direct comparative metabolic studies for this compound are not publicly available, we can infer potential differences based on the known metabolism of Erlotinib and the principles of deuteration.

Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP1A1, CYP1A2, and CYP2C playing lesser roles. doi.org The main metabolic pathways for Erlotinib involve O-demethylation of the two methoxyethyl side chains, oxidation of the acetylene moiety, and aromatic hydroxylation. nih.gov

The "d3" in this compound signifies that three hydrogen atoms in one of the N-(2-Methoxyethyl) groups have been replaced with deuterium. This specific site is a known point of metabolic attack for O-demethylation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.

Therefore, it is anticipated that this compound would exhibit a slower rate of O-demethylation at the deuterated methoxyethyl group compared to its non-deuterated counterpart. This could lead to:

Reduced Formation of O-demethylated Metabolites: A decrease in the formation of metabolites resulting from the cleavage of the deuterated methoxyethyl group.

Increased Plasma Exposure: A slower metabolic clearance could result in a higher area under the plasma concentration-time curve (AUC) and a longer half-life for the parent compound, this compound.

Metabolic Shunting: The metabolic pathway may shift towards other, non-deuterated sites on the molecule, potentially increasing the formation of other metabolites.

These anticipated effects are based on findings from other deuterated drugs. For instance, studies on d3-Enzalutamide, a deuterated analog of Enzalutamide, demonstrated a significantly lower in vitro intrinsic clearance in both rat and human liver microsomes compared to the non-deuterated compound. This resulted in higher plasma concentrations and a different metabolite profile in vivo.

Molecular and Cellular Mechanistic Investigations Non Clinical

Molecular Target Interaction Studies

N-(2-Methoxyethyl) Erlotinib (B232) is a metabolite of erlotinib, a potent and reversible inhibitor of the EGFR tyrosine kinase. nih.gov Erlotinib functions by competitively blocking the binding of adenosine (B11128) triphosphate (ATP) to the tyrosine kinase domain of the EGFR, which in turn inhibits receptor autophosphorylation. nih.govnih.gov This inhibitory action is crucial in cancers where EGFR signaling is aberrantly activated. nih.govyoutube.com

Studies on the parent compound, erlotinib, have shown that it binds to both the active and inactive conformations of the EGFR tyrosine kinase domain. nih.govnih.gov While initially thought to bind selectively to the active conformation, further research has indicated that erlotinib's binding affinity is not significantly different between the two states. nih.gov This characteristic may have important implications for its efficacy in cancers with different EGFR mutation statuses.

Data on the direct binding affinity and enzyme inhibition of N-(2-Methoxyethyl) Erlotinib itself is limited. However, as a metabolite, its interaction with the EGFR kinase is expected to be qualitatively similar to, though potentially quantitatively different from, erlotinib.

Cellular Activity in Relevant in vitro Cell Lines

The cellular activity of erlotinib has been extensively studied in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) cell lines. nih.govnih.govnih.govresearchgate.net For instance, in human NSCLC A549 cells, erlotinib has been shown to inhibit cell proliferation. nih.govresearchgate.net Similarly, in HSC-3 human tongue squamous carcinoma cells, which have high levels of EGFR expression, erlotinib demonstrates inhibitory effects on cell growth. nih.gov

The development of resistance to erlotinib is a significant clinical challenge. Researchers have established erlotinib-resistant cell lines, such as ERL-R5 and ERL-R10 derived from HSC-3 cells, to study the mechanisms of resistance. nih.gov These resistant cells often exhibit increased growth rates and invasiveness compared to the parental, sensitive cells. nih.gov

The following table summarizes the IC50 values of erlotinib in various cancer cell lines, which provides a reference for its cellular potency.

| Cell Line | Cancer Type | IC50 of Erlotinib | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | ~23 µmol/L | nih.gov |

| EGFR-expressing cells | Engineered Cell Line | 260 nmol/L | aacrjournals.org |

| EGFR-H2 cells | Engineered Cell Line | 1.4 µmol/L | aacrjournals.org |

| HSC-3 | Oral Squamous Cell Carcinoma | Sensitive (exact IC50 not specified) | nih.gov |

| Parental A-431 cells | Epidermoid Cancer | 1.67 µM | aacrjournals.org |

| Erlotinib-resistant A-431 pool 1 | Epidermoid Cancer | 17.6 µM | aacrjournals.org |

| Erlotinib-resistant A-431 pool 2 | Epidermoid Cancer | 13.2 µM | aacrjournals.org |

| A549 (nanoemulsion) | Non-Small Cell Lung Cancer | 2.7 ± 2.1 µM | nih.gov |

| A549 (free solution) | Non-Small Cell Lung Cancer | 7.7 ± 3.6 µM | nih.gov |

Modulation of Signaling Pathways

Erlotinib's primary mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently blocks downstream signaling pathways crucial for tumor growth and survival. nih.govsmpdb.cachegg.comnih.gov The key pathways affected include the Ras/MAPK cascade and the PI3K/Akt signaling pathway. nih.govaacrjournals.orgsmpdb.ca

Inhibition of these pathways by erlotinib leads to a cascade of downstream effects. For example, in hepatocellular carcinoma cells, erlotinib treatment has been shown to inhibit the MAP-kinase pathway and STAT-mediated signaling. nih.gov In EGFR-H2-expressing cells, erlotinib inhibits the phosphorylation of p42/p44 MAPK and Akt in a dose-dependent manner. aacrjournals.org Furthermore, in some contexts, erlotinib has been found to inhibit the JAK2V617F signaling pathway. drugbank.com

The modulation of these signaling pathways ultimately leads to changes in the expression of genes that regulate critical cellular processes.

Effects on Cellular Processes

The inhibition of EGFR signaling by erlotinib translates into significant effects on fundamental cellular processes, including proliferation, apoptosis, and the cell cycle.

Proliferation: Erlotinib has been demonstrated to inhibit the proliferation of various cancer cell lines. researchgate.netaacrjournals.org For instance, in EGFR-expressing cells, it strongly inhibits growth with an IC50 of 260 nmol/L. aacrjournals.org

Apoptosis: Erlotinib can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.goviiarjournals.org This is often achieved through the upregulation of pro-apoptotic factors like caspases and a downregulation of anti-apoptotic factors such as Bcl-2 and Bcl-XL. nih.gov In some cell culture systems, erlotinib-induced apoptosis is mediated through a reactive oxygen species (ROS)-dependent JNK pathway or an autophagy-TRAIL-JNK pathway. nih.goviiarjournals.orgiiarjournals.orgnih.gov

Cell Cycle: Erlotinib can cause cell cycle arrest, typically at the G0/G1 phase. nih.govresearchgate.net This prevents cancer cells from progressing through the cell division cycle, thereby halting their proliferation.

Investigation of Cellular Uptake and Efflux Mechanisms

The effectiveness of erlotinib is influenced by its ability to enter and remain within cancer cells. Studies have confirmed that erlotinib penetrates the cell membrane. aacrjournals.org For instance, in both parental and erlotinib-resistant A-431 cells, intracellular concentrations of erlotinib were measurable after a 24-hour exposure. aacrjournals.org

The transport of erlotinib can be affected by efflux pumps, which are proteins that can actively transport drugs out of cells, leading to drug resistance. The ABCG2 (also known as BCRP) multidrug transporter is one such pump that can affect the intracellular concentration of kinase inhibitors.

Comparative Mechanistic Analysis with Parent Erlotinib

As N-(2-Methoxyethyl) Erlotinib is a metabolite of erlotinib, its mechanism of action is fundamentally linked to that of the parent compound. Erlotinib is a highly specific and reversible EGFR tyrosine kinase inhibitor. nih.gov It competes with ATP for binding to the EGFR kinase domain, thereby inhibiting the activation of downstream signaling pathways. nih.gov

The development of resistance to erlotinib, often through secondary mutations in the EGFR gene (such as T790M) or amplification of other signaling pathways (like MET), is a major clinical issue. nih.govacs.org Understanding the activity of its metabolites, including N-(2-Methoxyethyl) Erlotinib, in the context of these resistance mechanisms would be a valuable area for future research.

Advanced Bioanalytical Methodologies and Quantitative Applications

Development and Validation of High-Sensitivity Quantitative Methods

The development of robust and sensitive analytical methods is paramount for the accurate quantification of therapeutic agents and their metabolites in biological matrices. For N-(2-Methoxyethyl) Erlotinib-d3, its primary application is as an internal standard in methods developed for the parent compound, Erlotinib (B232).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological samples due to its high selectivity and sensitivity. In the context of Erlotinib analysis, various LC-MS/MS methods have been developed and validated, often employing a deuterated internal standard like this compound or Erlotinib-d6 to ensure accuracy. nih.govresearchgate.net

These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix (e.g., plasma). nih.govresearchgate.net The extracted sample is then injected into a liquid chromatography system, where the analytes are separated on a column, such as a C18 reversed-phase column. nih.govsci-hub.se The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte (Erlotinib) and the internal standard (this compound). researchgate.net For instance, a common transition for Erlotinib is m/z 394.2 > 278.1. researchgate.net The corresponding transition for the deuterated internal standard would be shifted by the mass of the deuterium (B1214612) atoms, ensuring no cross-talk between the analyte and the standard.

Role as an Internal Standard for Erlotinib and its Metabolites in Preclinical Samples.

The fundamental role of an internal standard in a quantitative bioanalytical method is to compensate for variability during sample preparation and analysis. This compound, being a stable isotope-labeled version of a potential Erlotinib metabolite, mimics the behavior of Erlotinib and its other metabolites throughout the entire analytical process, from extraction to ionization in the mass spectrometer.

The use of a stable isotope-labeled internal standard is considered the most reliable approach as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. sci-hub.se This is crucial in preclinical studies where various biological matrices from different animal models are analyzed. The consistent use of this compound or similar deuterated standards allows for the reliable determination of pharmacokinetic profiles and metabolic pathways of Erlotinib in these preclinical models. nih.gov

Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Stability.

For any bioanalytical method to be considered reliable, it must undergo a rigorous validation process as per regulatory guidelines. europa.eu When using this compound as an internal standard for Erlotinib quantification, the validation process assesses several key parameters:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no significant interference at the retention time of Erlotinib and its internal standard.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is then applied, with a correlation coefficient (r²) of ≥ 0.99 being desirable. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). sci-hub.sediva-portal.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions is evaluated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. The stability of stock solutions of both the analyte and the internal standard is also assessed. diva-portal.org

Table 1: Representative Validation Parameters for LC-MS/MS Quantification of Erlotinib

| Parameter | Typical Acceptance Criteria | Reported Values for Erlotinib Methods |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 researchgate.net |

| Accuracy | Within ±15% of nominal value | 94.4% to 103.3% researchgate.net |

| Precision (CV%) | ≤ 15% | 0.62% - 7.07% researchgate.net |

| Extraction Recovery | Consistent and reproducible | > 80% researchgate.net |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1.0 ng/mL researchgate.net |

This table presents a summary of typical validation parameters and reported values from a representative LC-MS/MS method for Erlotinib quantification. The use of a suitable internal standard like this compound is critical to achieving such robust validation results.

Application in Quantitative Metabolite Profiling in Preclinical in vitro and in vivo Studies

This compound is instrumental in the quantitative analysis of Erlotinib's metabolic profile during preclinical investigations. In in vitro studies, such as those using human liver microsomes, this internal standard aids in the accurate measurement of the formation of various metabolites. nih.gov These studies are essential for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of Erlotinib.

In in vivo preclinical studies, which involve animal models, this compound is used to quantify Erlotinib and its metabolites in different biological samples like plasma and tissue homogenates. researchgate.net This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies have utilized deuterated internal standards to investigate the distribution of Erlotinib and its metabolites in tumor tissues, providing valuable insights into the drug's efficacy at the target site. nih.gov The ability to accurately quantify these compounds is crucial for correlating drug exposure with pharmacological activity and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Utilization in High-Throughput Screening Assays for Compound Activity Assessment

High-throughput screening (HTS) assays are employed to rapidly assess the biological activity of a large number of compounds. While this compound itself is not the compound being screened for activity, its role as an internal standard is vital in the analytical component of certain HTS workflows.

In the context of drug discovery, HTS might be used to identify compounds that inhibit the metabolism of Erlotinib to prolong its therapeutic effect. In such assays, cell-based systems or microsomal preparations would be incubated with Erlotinib and a library of test compounds. The subsequent analysis of Erlotinib levels would rely on a robust quantitative method, where this compound would serve as the internal standard to ensure the accuracy and reproducibility of the high-throughput analysis.

Furthermore, in large-scale cell-based screening assays designed to evaluate the sensitivity of different cancer cell lines to Erlotinib, accurate quantification of the drug's concentration in the cell culture medium or cell lysates might be necessary. nih.gov The use of this compound in the accompanying LC-MS/MS analysis would provide the necessary precision to correlate drug exposure with cellular response across a large number of samples.

Structure Activity Relationship Sar and Computational Studies

Analysis of the Impact of the N-(2-Methoxyethyl)-d3 Moiety on Biological Activity

The introduction of deuterium (B1214612) at the N-(2-methoxyethyl) side chain can influence the compound's biological activity through various mechanisms, including alterations in metabolic stability and target interaction.

N-(2-Methoxyethyl) Erlotinib (B232) is a metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. pharmaffiliates.com Erlotinib itself functions by reversibly binding to the ATP-binding site of the EGFR, which is crucial for cellular differentiation, proliferation, and angiogenesis. pharmgkb.orgnih.gov The parent compound, erlotinib, has been shown through computational and crystallographic studies to bind to both the active and inactive conformations of the EGFR tyrosine kinase domain (EGFR-TKD), with docking scores of -9.34 kcal/mol and -9.72 kcal/mol, respectively. nih.gov This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways. pharmgkb.org

While specific binding affinity data for the deuterated metabolite N-(2-Methoxyethyl) Erlotinib-d3 is not extensively available in public literature, the affinity of the non-deuterated active metabolites is reported to be comparable to that of erlotinib in nonclinical in vitro assays. researchgate.net The primary interaction driving the binding of erlotinib and its analogs to EGFR is the hydrogen bond formed between the N1 of the quinazoline (B50416) ring and the backbone amide of Met769 in the EGFR-TKD. nih.gov The N-(2-methoxyethyl) moiety is not directly involved in this critical hydrogen bond interaction. Therefore, the substitution of hydrogen with deuterium in this part of the molecule is not expected to significantly alter the direct binding affinity or the selectivity for the EGFR kinase domain. The primary influence of deuteration in this position would more likely be related to metabolic stability rather than a direct alteration of receptor binding kinetics.

There is no specific data available detailing the cellular potency of this compound. The deuteration at the methoxyethyl group is primarily a strategy to alter the compound's metabolic profile by strengthening the C-H bonds, which can make it more resistant to certain cytochrome P450 (CYP) enzyme-mediated metabolic pathways. pharmgkb.org This increased metabolic stability could potentially lead to higher intracellular concentrations of the metabolite over time compared to its non-deuterated counterpart, which might translate to an altered cellular potency. However, without direct experimental evidence, this remains a theoretical consideration.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting how a molecule like this compound will interact with its biological target and for understanding its inherent chemical properties.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. For the erlotinib family of compounds, the primary target is the EGFR kinase domain. smpdb.ca Docking studies with the parent compound, erlotinib, have been performed extensively. These studies show that erlotinib fits snugly into the ATP-binding pocket of both active and inactive conformations of the EGFR-TKD. nih.gov

While specific docking studies for this compound are not published, we can infer its likely binding mode from the data on erlotinib. The quinazoline core is responsible for the key interactions with the receptor. nih.gov The N-(2-methoxyethyl) side chain is a modification on the quinazoline ring that is not directly involved in the primary hydrogen bonding with the hinge region of the kinase. Therefore, a docking simulation of this compound would be expected to show a binding mode and a docking score very similar to that of erlotinib and its non-deuterated metabolites. The minor increase in mass due to the deuterium atoms would not significantly affect the calculated binding energy in most standard docking algorithms.

Table 1: Predicted Docking Scores of Erlotinib with EGFR Kinase Domain

| Compound | Receptor Conformation | Predicted Docking Score (kcal/mol) |

|---|---|---|

| Erlotinib | Active EGFR-TKD | -9.34 nih.gov |

| Erlotinib | Inactive EGFR-TKD | -9.72 nih.gov |

Data for this compound is not available but is predicted to be similar to Erlotinib.

Quantum mechanical calculations are used to understand the electronic structure and energetic properties of a molecule with a high degree of accuracy. These calculations can be used to determine properties such as molecular orbital energies, charge distribution, and bond dissociation energies.

For this compound, QM calculations would be particularly useful for quantifying the effect of deuteration on the C-D bond strength compared to the C-H bond. This difference in zero-point energy is the basis of the kinetic isotope effect, which is the rationale for using deuterium substitution to slow down metabolism at a specific site. QM calculations could precisely model the bond dissociation energy of the C-D bonds on the methoxyethyl moiety, providing a theoretical basis for its enhanced stability against enzymatic cleavage by CYP enzymes. While specific QM studies on this molecule are not available, the principles are well-established in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are computational tools pivotal in modern drug discovery. They are employed to predict the biological activity and metabolic fate of chemical compounds based on their molecular structures. In the context of this compound, these models are instrumental in understanding how deuteration influences its interaction with target receptors and its metabolic stability.

Predicting Metabolic Soft Spots and Deuterium Impact

Computational methods are crucial in identifying "metabolic soft spots," which are the chemically labile sites in a molecule most susceptible to metabolic transformation. For erlotinib, the primary sites of metabolism are well-documented and involve O-demethylation of the two methoxy (B1213986) groups on the quinazoline ring, hydroxylation of the aromatic ring, and oxidation of the terminal acetylene (B1199291) group. nih.gov The liver enzymes primarily responsible for these transformations are Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and to a lesser extent, CYP1A2. kau.edu.sanih.gov

The introduction of deuterium at the N-(2-Methoxyethyl) group of erlotinib to create this compound is a strategic modification aimed at altering its metabolic profile. The underlying principle is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Breaking the C-D bond requires more energy, thus slowing down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov

Computational models can predict the impact of this deuteration. In silico tools like MetaSite can identify metabolic soft spots by calculating the reactivity of different parts of a molecule towards metabolic enzymes. nih.gov While specific studies on this compound are not prevalent in the reviewed literature, the principles of KIE suggest that deuteration of the methoxyethyl side chain would likely decrease the rate of its O-demethylation, a known metabolic pathway for erlotinib. This could potentially lead to a higher plasma concentration of the parent drug and a reduced formation of certain metabolites.

The following table summarizes the predicted impact of deuteration on the metabolic pathways of erlotinib:

| Metabolic Pathway | Predicted Impact of Deuteration at N-(2-Methoxyethyl) group | Rationale |

| O-demethylation of the N-(2-Methoxyethyl) group | Decreased rate of metabolism | Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing down the enzymatic cleavage by CYP enzymes. |

| Metabolism at other sites (e.g., quinazoline O-demethylation, aromatic hydroxylation) | Potential for metabolic shunting | If the primary metabolic pathway is slowed, the drug may be metabolized through alternative, previously minor, pathways. |

It is important to note that while computational predictions are valuable, the actual in vivo effects can be complex and may be influenced by alternative metabolic pathways and different rate-limiting steps in enzymatic reactions. nih.gov

Correlating Structural Features with Observed Biological and Metabolic Profiles

The correlation of structural features with biological and metabolic profiles is the cornerstone of QSAR and SMR studies. For erlotinib and its analogs, the key structural components influencing its activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor include the quinazoline core, the anilino substituent, and the solubilizing side chains.

Molecular docking studies on erlotinib analogs have shown that modifications to the alkyne and anilino groups can significantly affect the binding affinity to the EGFR active site. kau.edu.sa These studies provide a framework for understanding how even subtle changes to the molecule's structure can impact its biological activity.

In the case of this compound, the primary structural modification is the isotopic substitution of hydrogen with deuterium. While this change is electronically subtle, its impact on the metabolic profile can be significant due to the KIE. A decreased rate of metabolism at the deuterated site can lead to:

Increased plasma half-life: A slower metabolic clearance would result in the drug remaining in the system for a longer duration. nih.gov

Increased exposure to the parent drug: Higher and more sustained plasma concentrations of the active compound could be achieved.

Altered metabolite profile: A reduction in metabolites formed via the cleavage of the deuterated group and a potential increase in metabolites from other pathways.

The following table outlines the correlation between the structural feature of deuteration and its potential effects on the biological and metabolic profiles of this compound:

| Structural Feature | Potential Biological/Metabolic Consequence | Underlying Principle |

| Deuterium substitution on the N-(2-Methoxyethyl) group | Enhanced metabolic stability | Kinetic Isotope Effect |

| Increased bioavailability of the parent drug | Reduced first-pass metabolism | |

| Potentially altered therapeutic and toxicological profile | Changes in the concentrations of the parent drug and its various metabolites |

While comprehensive QSAR and SMR studies specifically for this compound are not widely available, the established principles of medicinal chemistry and drug metabolism provide a strong basis for predicting the effects of its unique structural feature. Further experimental validation would be necessary to fully elucidate the precise quantitative relationships.

Emerging Research Frontiers and Future Perspectives

Exploration of N-(2-Methoxyethyl) Erlotinib-d3 as a Mechanistic Probe in Biochemical Pathways

The strategic incorporation of deuterium (B1214612) atoms into a drug molecule, such as in this compound, can serve as a powerful tool for elucidating complex biochemical pathways. The fundamental principle behind this application lies in the kinetic isotope effect (KIE), where the increased mass of deuterium compared to hydrogen can lead to a slower rate of chemical reactions involving the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Deuterated compounds can be instrumental as mechanistic probes in pharmacology by altering the metabolic profile of a drug. lgcstandards.com This alteration can help researchers to identify the specific metabolic pathways a drug undergoes and to understand the role of different enzymes, such as cytochrome P450, in its metabolism. capes.gov.br By comparing the metabolism of the deuterated versus the non-deuterated compound, researchers can pinpoint the sites of metabolic modification and the enzymes involved.

Table 1: Potential Mechanistic Insights from this compound

| Research Question | Potential Application of this compound | Expected Outcome |

| Identification of metabolic "soft spots" | Comparative metabolism studies with non-deuterated erlotinib (B232). | Slower metabolism at the deuterated methoxyethyl group, confirming it as a site of metabolic attack. |

| Role of specific CYP450 isozymes | In vitro metabolism assays with specific recombinant CYP enzymes. | Differential rates of metabolism between the deuterated and non-deuterated compound by specific isozymes. |

| Impact of metabolism on drug efficacy and toxicity | Cellular assays comparing the biological activity of the parent compound and its metabolites. | Understanding whether the metabolism of the methoxyethyl group leads to activation or deactivation of the drug. |

Integration into Advanced Omics-Based Research (e.g., Proteomics, Metabolomics)

The use of stable isotope-labeled compounds is a cornerstone of modern omics research, enabling quantitative analysis of complex biological systems. This compound holds significant potential for integration into proteomics and metabolomics workflows to provide deeper insights into the molecular response to erlotinib treatment.

In the realm of proteomics , stable isotope labeling by amino acids in cell culture (SILAC) has been utilized to study erlotinib resistance in head and neck squamous cell carcinoma. nih.gov This technique allows for the quantitative comparison of protein expression levels between drug-sensitive and drug-resistant cells. While this study did not use this compound, a similar approach could be envisioned where the deuterated compound is used to track the drug's interaction with the proteome or to quantify changes in protein expression in response to treatment.

In metabolomics , which involves the comprehensive analysis of small molecule metabolites, deuterated standards are essential for accurate quantification. This compound can serve as an ideal internal standard for mass spectrometry-based metabolomics studies. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished and used for precise measurement of the parent drug and its metabolites in biological samples. nih.gov

Furthermore, metabolomic profiling of non-small cell lung cancer (NSCLC) cells treated with erlotinib has revealed significant alterations in amino acid, antioxidant, and carbohydrate metabolism. univie.ac.at Similar studies using this compound could help to trace the metabolic fate of the drug itself and its influence on various metabolic pathways with greater precision.

Table 2: Applications of this compound in Omics Research

| Omics Field | Specific Application | Research Goal |

| Proteomics | Quantitative proteomics (e.g., SILAC-based approaches) | To identify and quantify proteins that interact with erlotinib or whose expression is altered upon drug treatment, providing insights into mechanisms of action and resistance. |

| Metabolomics | Internal standard for mass spectrometry | To accurately quantify the levels of erlotinib and its metabolites in cells, tissues, and biofluids. |

| Metabolomics | Metabolic tracer | To follow the metabolic transformation of the methoxyethyl moiety of erlotinib and its impact on cellular metabolic networks. |

Development of Novel Deuterated Erlotinib Analogues for Specific Research Questions

The development of this compound opens the door for the rational design and synthesis of other novel deuterated erlotinib analogues to address specific research questions. The strategic placement of deuterium at different positions within the erlotinib molecule can provide a suite of tools to dissect its pharmacology.

For instance, deuteration at metabolically vulnerable sites, often referred to as "soft spots," can enhance the metabolic stability of a drug. lgcstandards.com This can lead to improved pharmacokinetic properties. Research into the synthesis of various erlotinib derivatives is ongoing, with a focus on improving efficacy and overcoming drug resistance. researchgate.netnih.gov The introduction of deuterium could be a valuable strategy in these efforts.

A study on the synthesis of novel deuterated EGFR/ALK dual-target inhibitors has shown promising anti-tumor activity. nih.gov This highlights the potential of exploring deuteration in the context of multi-targeted kinase inhibitors. The development of a library of deuterated erlotinib analogues, with deuterium substitutions at various positions—such as the quinazoline (B50416) core, the ethynyl (B1212043) group, or the methoxyethoxy side chains—could provide a powerful toolkit for researchers.

Table 3: Potential Novel Deuterated Erlotinib Analogues and Their Research Applications

| Deuteration Site | Rationale for Synthesis | Potential Research Application |

| Ethynylphenyl group | To investigate the role of this group in target binding and metabolism. | Probing the enzyme-substrate interactions within the EGFR kinase domain. |

| Quinazoline core | To enhance metabolic stability and potentially alter off-target effects. | Studying the impact of core metabolism on overall drug disposition and toxicity. |

| Methoxyethoxy side chains | To modulate solubility and interaction with metabolic enzymes. | Optimizing pharmacokinetic properties and exploring alternative metabolic pathways. |

Addressing Unexplored Research Gaps and Challenges in Deuterated Drug Research

Despite the promise of deuterated compounds, several research gaps and challenges remain, particularly in the context of kinase inhibitors like erlotinib.

One significant challenge is the synthetic accessibility of specifically deuterated analogues. The synthesis of this compound and other deuterated molecules can be complex and costly. nih.gov Efficient and cost-effective synthetic routes are crucial for making these research tools more widely available.

Another gap is the incomplete understanding of the "deuterium switch" approach, where a hydrogen atom is replaced by deuterium to improve a drug's properties. While this has led to the FDA approval of some deuterated drugs, the effects of deuteration are not always predictable and can vary significantly depending on the position of the deuterium atom and the specific drug molecule.

For kinase inhibitors, a major challenge is the vast and largely unexplored target space. While erlotinib is a well-established EGFR inhibitor, the full spectrum of its off-target effects is not completely understood. Deuterated analogues could be used to probe these off-target interactions with greater sensitivity. Furthermore, the mechanisms of acquired resistance to kinase inhibitors are a major clinical hurdle. Deuterated compounds could be employed to study the metabolic adaptations that contribute to resistance.

Future research should focus on:

Developing more efficient and versatile methods for the synthesis of specifically deuterated erlotinib analogues.

Conducting comprehensive preclinical studies to systematically evaluate the pharmacokinetic and pharmacodynamic effects of deuteration at various positions on the erlotinib scaffold.

Utilizing these novel deuterated analogues in advanced research models, such as patient-derived xenografts and organoids, to investigate mechanisms of drug resistance and to identify new therapeutic strategies.

Bridging the gap between the availability of deuterated research compounds and their application in mechanistic and clinical studies.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-Methoxyethyl) Erlotinib-d3?

The synthesis of N-(2-Methoxyethyl) Erlotinib-d3 typically involves multi-step protocols, leveraging deuterated precursors to ensure isotopic integrity. A plausible route includes:

- Step 1 : Functionalization of the Erlotinib core with a 2-methoxyethyl group via nucleophilic substitution or amidation, using deuterated methanol (CD3OD) for methoxy group deuteration .

- Step 2 : Isotopic labeling at specific positions using deuterated reagents (e.g., D2O or deuterated alkyl halides) under controlled anhydrous conditions to prevent isotopic exchange .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by lyophilization for hygroscopic intermediates.

Validation of deuterium incorporation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the deuteration efficiency and purity of this compound?

- Deuteration Confirmation : High-resolution mass spectrometry (HR-MS) in positive ion mode to detect molecular ion peaks (e.g., [M+H]+) with expected mass shifts (e.g., +3 Da for d3 labeling) .

- Isotopic Purity : ¹H NMR to confirm the absence of non-deuterated protons in methoxy or ethyl groups. For example, the methoxy (-OCH3) signal at ~3.3 ppm should be absent in the deuterated analog .

- Chemical Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Q. What analytical protocols are recommended for quantifying this compound in biological matrices?

- Sample Preparation : Protein precipitation using acetonitrile (1:3 v/v) followed by centrifugation (14,000 × g, 10 min) to isolate the analyte .

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Optimize transitions for parent ion → fragment ion (e.g., m/z 450 → 278 for Erlotinib-d3) with deuterated internal standards (e.g., Erlotinib-d6) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data for this compound across in vitro and in vivo models?

- Comparative Assays : Perform parallel studies in hepatocyte suspensions (human/rodent) and microsomal fractions to identify enzyme-specific degradation pathways. Use isotopic tracing (e.g., ²H-labeled metabolites) to track deuterium retention .

- Data Normalization : Account for interspecies variability in cytochrome P450 (CYP) activity by normalizing clearance rates to CYP3A4/2D6 expression levels .

- Advanced Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro stability data to in vivo outcomes, incorporating deuterium kinetic isotope effects (KIEs) .

Q. What strategies mitigate isotopic dilution during the synthesis of this compound?

- Reagent Selection : Use anhydrous deuterated solvents (e.g., DMSO-d6) and rigorously dry reaction vessels to minimize proton exchange .

- Temperature Control : Conduct reactions at lower temperatures (e.g., 0–4°C) to reduce kinetic energy-driven isotope scrambling .

- Post-Synthesis Stabilization : Store the final product in inert atmospheres (argon) at −80°C to prevent deuterium loss .

Q. How can researchers validate the target engagement of this compound in kinase inhibition assays?

- Competitive Binding Assays : Use fluorescence polarization (FP) with a fluorescent ATP analog (e.g., TAMRA-ATP) to measure displacement by Erlotinib-d3. Compare IC50 values to non-deuterated Erlotinib to assess deuterium-induced changes .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of EGFR kinase in lysates treated with Erlotinib-d3, using Western blotting or SDS-PAGE .

- Crystallography : Co-crystallize Erlotinib-d3 with EGFR kinase to resolve deuterium placement in the active site and confirm binding mode retention .

Q. What experimental designs address batch-to-batch variability in deuterated analogs like this compound?

- Quality-by-Design (QbD) : Implement design of experiments (DoE) to optimize reaction parameters (e.g., pH, temperature, reagent stoichiometry) for consistent deuteration .

- Batch Tracking : Use LC-MS/MS to profile isotopic purity across batches and correlate with bioactivity data (e.g., IC50 shifts >10% warrant reprocessing) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Audit : Verify solubility protocols—e.g., shake-flask vs. potentiometric methods—as pH and ionic strength critically impact results .

- Co-Solvent Systems : Test binary solvent mixtures (e.g., PEG-400/water) to mimic physiological conditions and resolve discrepancies .

- Molecular Dynamics (MD) : Simulate solvent interactions with deuterated regions to identify hydrophobicity changes induced by deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.